Ret-IN-1 is a novel compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in oncology. The compound's classification falls under small molecule inhibitors, which are designed to interact with specific biological targets to modulate their activity.
Ret-IN-1 was developed through a collaborative effort among researchers focusing on targeted cancer therapies. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against specific oncogenic pathways.
Ret-IN-1 is classified as a small molecule inhibitor, specifically targeting the rearranged during transfection proto-oncogene (RET). This classification is significant as it highlights the compound's role in cancer treatment, particularly for tumors associated with RET mutations.
The synthesis of Ret-IN-1 involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:
The synthesis is performed under controlled conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized compound.
The molecular structure of Ret-IN-1 features a complex arrangement of aromatic rings and heteroatoms, which contribute to its biological activity. The specific arrangement allows for effective binding to the RET receptor.
Ret-IN-1 undergoes various chemical reactions that are essential for its activity:
Kinetic studies reveal that Ret-IN-1 acts as a competitive inhibitor, effectively blocking the substrate binding site on the RET receptor.
Ret-IN-1 exerts its therapeutic effects by selectively inhibiting the RET signaling pathway. Upon administration, it binds to the active site of the RET protein, preventing downstream signaling that leads to cell proliferation and survival.
Ret-IN-1 has potential applications in various scientific fields:
Ret-IN-1 exhibits high selectivity for REarranged during Transfection (RET) kinase isoforms (RET51 and RET9) by targeting unique structural features within the kinase domain. RET isoforms share identical tyrosine kinase domains but differ in C-terminal tails due to alternative splicing. Ret-IN-1 binds the ATP-binding pocket, leveraging conformational differences induced by the 51-amino-acid tail in RET51, which alters the kinase's surface topology and substrate accessibility. Molecular docking studies confirm that Ret-IN-1 stabilizes an autoinhibitory conformation in RET51 more effectively than in RET9, reducing its kinase activity by >90% at nanomolar concentrations [4] [6].
Additionally, Ret-IN-1 interacts with residues in the hinge region (e.g., V804, a "gatekeeper" residue) and the P-loop glycine-rich motif. Mutations at these sites (e.g., V804M/L) confer resistance to non-selective tyrosine kinase inhibitors but minimally affect Ret-IN-1 due to its optimized binding geometry that accommodates steric hindrance from gatekeeper mutations [4] [7].
Table 1: Ret-IN-1 Binding Affinity for RET Isoforms
Isoform | C-Terminal Length | IC₅₀ (nM) | Key Binding Residues |
---|---|---|---|
RET51 | 51 amino acids | 0.8 | V804, K758, G810 |
RET9 | 9 amino acids | 1.2 | V804, M705, Y806 |
Ret-IN-1 functions primarily as an ATP-competitive inhibitor, directly occupying the adenine-binding site of RET kinase. This prevents ATP hydrolysis and subsequent autophosphorylation of activation loop tyrosine residues (Y900/Y905 in RET51). Kinetic assays reveal a Kᵢ value of 0.5 nM, indicating 250-fold greater selectivity for RET over 98% of other kinases (e.g., Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor) [7] [14].
Unlike allosteric inhibitors, Ret-IN-1 does not stabilize inactive dimer conformations or alter extracellular domain arrangement. Instead, it exploits the unique plasticity of RET's activation loop: upon binding, the loop adopts a rigid "DFG-out" orientation, disrupting catalytic ion (Mg²⁺) coordination and substrate peptide binding [6]. This mechanism is distinct from allosteric modulators (e.g., GNF-5), which target regulatory sites outside the ATP pocket.
Ret-IN-1 disrupts RET-driven RAS/Mitogen-Activated Protein Kinase signaling by inhibiting phosphorylation of adaptor proteins. RET activation phosphorylates tyrosine residues (Y752, Y928, Y1062), recruiting growth factor receptor-bound protein 2 and Src homology 2 domain-containing transforming protein. Ret-IN-1 treatment (100 nM, 6h) reduces growth factor receptor-bound protein 2/Src homology 2 domain-containing transforming protein recruitment by >80%, preventing son of sevenless guanine nucleotide exchange factor activation and subsequent RAS-GTP loading [4] [5]. Consequently, phosphorylation of rapidly accelerated fibrosarcoma kinase (Thr599), mitogen-activated protein kinase kinase (Ser217/221), and extracellular signal-regulated kinase (Thr202/Tyr204) decreases by 90% in thyroid cancer models, inducing G1/S cell-cycle arrest [1] [5].
The Phosphatidylinositol 3-Kinase–Protein Kinase B/AKT pathway is suppressed via Ret-IN-1-mediated blockade of RET's multidocking site (Y1062). Phosphorylated Y1062 recruits insulin receptor substrate 1 and growth factor receptor-bound protein 2-associated binding protein 1, activating Phosphatidylinositol 3-Kinase. Ret-IN-1 (50 nM) diminishes insulin receptor substrate 1/growth factor receptor-bound protein 2-associated binding protein 1 complex formation by 75%, reducing phosphatidylinositol (3,4,5)-trisphosphate synthesis. This decreases Protein Kinase B phosphorylation (Ser473) by 95% and inactivates mammalian target of rapamycin complex 1, confirmed through reduced ribosomal protein S6 kinase beta-1 phosphorylation (Thr389) [5] [18].
Table 2: Ret-IN-1 Effects on RET Downstream Effectors
Signaling Node | Key Docking Site | Adaptor Proteins | Inhibition (%) |
---|---|---|---|
RAS/MAPK | Y752, Y1062 | Growth factor receptor-bound protein 2, Src homology 2 domain-containing transforming protein | 85–90 |
PI3K/AKT | Y1062 | Insulin receptor substrate 1, growth factor receptor-bound protein 2-associated binding protein 1 | 75–95 |
PLCγ | Y1015 | Phospholipase C gamma | 70 |
Ret-IN-1 uniquely modulates c-Jun N-Terminal Kinase and Phospholipase C gamma pathways:
This cross-talk inhibition destabilizes oncogenic transcriptional networks (e.g., activator protein 1 and nuclear factor of activated T-cells) and impairs cell motility by downregulating focal adhesion kinase phosphorylation [1] [8].
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